molecular formula C13H14N2O7 B608827 Mal-PEG1-NHS ester CAS No. 1807518-72-4

Mal-PEG1-NHS ester

Cat. No.: B608827
CAS No.: 1807518-72-4
M. Wt: 310.26
InChI Key: AMRJPIJPLBUEHO-UHFFFAOYSA-N
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Description

Mal-PEG1-NHS ester is a compound that serves as a polyethylene glycol linker containing a maleimide group and an N-hydroxysuccinimide ester group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The N-hydroxysuccinimide ester can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of biomolecules with a thiol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG1-N-hydroxysuccinimide ester involves the reaction of a maleimide-terminated polyethylene glycol with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dimethylformamide or dichloromethane under mild conditions. The product is then purified by precipitation or chromatography .

Industrial Production Methods

In industrial settings, the production of Mal-PEG1-N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The product is often purified using large-scale chromatography or crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG1-N-hydroxysuccinimide ester undergoes several types of chemical reactions:

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in aqueous buffers at neutral or slightly basic pH (7.0-8.0).

    Addition Reactions: Conducted in aqueous or organic solvents under mild conditions.

Major Products Formed

Scientific Research Applications

Mal-PEG1-N-hydroxysuccinimide ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Mal-PEG1-N-hydroxysuccinimide ester involves the formation of covalent bonds with target molecules. The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with thiol groups to form thioether bonds. These reactions enable the conjugation of biomolecules, enhancing their stability, solubility, and functionality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-PEG1-N-hydroxysuccinimide ester is unique due to its short polyethylene glycol spacer, which provides increased solubility in aqueous media while maintaining efficient reactivity with primary amines and thiol groups. This makes it particularly useful for applications requiring high solubility and precise conjugation .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O7/c16-9-1-2-10(17)14(9)6-8-21-7-5-13(20)22-15-11(18)3-4-12(15)19/h1-2H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRJPIJPLBUEHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901114382
Record name Propanoic acid, 3-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807518-72-4
Record name Propanoic acid, 3-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807518-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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